3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
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Overview
Description
3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is a synthetic organic compound that belongs to the class of furochromenes This compound is characterized by the presence of a fluorophenyl group, a methoxyethylamino group, and a furochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furochromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the furochromene intermediate.
Attachment of the methoxyethylamino group: This can be done through an amination reaction, where the furochromene derivative reacts with a methoxyethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
- 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
- 3-(4-methylphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one imparts unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c1-24-11-10-22-19-16(12-6-8-13(21)9-7-12)17-18(26-19)14-4-2-3-5-15(14)25-20(17)23/h2-9,22H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQYHXVHPKRZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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